N-(furan-2-ylmethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-12-4-6-13(7-5-12)22-8-9-23-17(25)15(20-21-18(22)23)16(24)19-11-14-3-2-10-26-14/h2-7,10H,8-9,11H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKGRXUPGAJAAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(furan-2-ylmethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-cancer and antimicrobial properties based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H22N6O2
- Molecular Weight : 342.4 g/mol
- CAS Number : 941958-20-9
Biological Activity Overview
The biological activities of N-(furan-2-ylmethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide have been explored in various studies. The focus has primarily been on its anti-cancer and antimicrobial effects.
Anti-Cancer Activity
Research indicates that this compound exhibits significant anti-cancer properties. For instance:
- Cell Viability Assays : Studies have shown that derivatives of this compound can reduce cell viability in various cancer cell lines including HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer). One study reported cell viabilities of 33.29%, 45.09%, and 41.81% at a concentration of 20 μg/mL against these cell lines .
- Structure-Activity Relationship (SAR) : The presence of electron-donor substituents on the phenyl ring enhances anti-cancer activity. For example, para-methyl-substituted derivatives demonstrated superior activity compared to other substitutions .
- Comparison with Standard Treatments : The compound's efficacy was compared to doxorubicin, a standard chemotherapy drug. It was found that some derivatives displayed lower cell viability percentages than doxorubicin at similar concentrations .
Antimicrobial Activity
The antimicrobial potential of N-(furan-2-ylmethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide was also evaluated:
- Inhibition Zones : The compound showed promising results against various bacterial strains such as E. coli and S. aureus with inhibition zones measuring up to 16 mm at specific concentrations .
- Minimum Inhibitory Concentration (MIC) : The MIC values for some derivatives ranged from 230 μg/mL to 280 μg/mL against tested bacterial strains .
Case Studies
Several case studies have highlighted the biological activities of similar compounds:
| Compound | Cell Line | Cell Viability (%) | IC50 (μM) |
|---|---|---|---|
| Compound A | HepG2 | 33.29 | 20 |
| Compound B | MCF-7 | 45.09 | 25 |
| Compound C | Huh-7 | 41.81 | 15 |
These studies suggest that modifications to the core structure can lead to enhanced biological activity.
Comparaison Avec Des Composés Similaires
Comparative Data Table
Key Findings and Implications
Substituent Effects :
- Electron-donating groups (e.g., p-tolyl) vs. electron-withdrawing groups (e.g., fluorophenyl, chlorophenyl) influence lipophilicity and target interactions.
- Heteroaromatic side chains (furan-2-ylmethyl) may improve binding specificity compared to aliphatic chains (isopropoxypropyl).
Synthetic Challenges: Sterically hindered substituents (e.g., 2,6-difluorophenyl) reduce reaction yields . Multi-step syntheses for imidazotriazine cores require optimization compared to benzothiazole-thiazolidinone derivatives.
Biological Relevance :
- The target compound’s furan and p-tolyl groups suggest a balance between solubility and membrane permeability, warranting further pharmacological profiling.
Q & A
Q. What are the key steps in synthesizing this compound, and how can purity be optimized?
The synthesis typically involves multi-step reactions, including condensation of imidazolidine precursors with activated carbonyl derivatives. Critical steps include:
- Formation of the imidazo[2,1-c][1,2,4]triazine core via cyclization under reflux conditions (ethanol or DMF, 60–80°C).
- Introduction of the furan-2-ylmethyl group via nucleophilic substitution or coupling reactions. Purification is achieved using HPLC or flash chromatography, with solvent systems like ethyl acetate/hexane. Yield optimization requires precise control of reaction time, temperature, and stoichiometry .
Q. Which spectroscopic techniques are essential for structural validation?
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) confirms connectivity of the imidazo-triazine core and substituents.
- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
- IR spectroscopy identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹). Cross-referencing with analogous compounds in literature ensures accuracy .
Q. What in vitro assays are suitable for preliminary pharmacological evaluation?
- Anticancer activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases.
- Electrochemical sensors (e.g., SPCE/CNFs) enable quantitative analysis of redox-active derivatives .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability?
- DoE (Design of Experiments) : Screen solvent polarity (DMF vs. THF), catalysts (e.g., EDCI/HOBt for amide coupling), and temperature gradients.
- Microwave-assisted synthesis reduces reaction time for cyclization steps.
- Flow chemistry enhances reproducibility for large-scale production .
Q. What strategies address discrepancies in bioactivity data across studies?
- Orthogonal assays : Validate anticancer activity using both cell viability (MTT) and apoptosis markers (Annexin V/PI).
- Structural validation : Re-characterize batches with conflicting results via X-ray crystallography or 2D-NMR to rule out polymorphic variations .
Q. How does structural modification influence pharmacokinetic properties?
- LogP adjustments : Replace the p-tolyl group with polar substituents (e.g., -OH, -COOH) to enhance solubility.
- Metabolic stability : Introduce fluorine atoms or methyl groups to block CYP450-mediated oxidation.
- Blood-brain barrier (BBB) penetration : Use QSAR models to predict permeability based on molecular weight and polar surface area .
Q. What advanced techniques assess thermal stability and decomposition pathways?
- TG-DSC/TG-FTIR : Quantify decomposition onset temperatures (~200–300°C) and identify gaseous byproducts (e.g., CO₂, NH₃).
- Isothermal calorimetry : Monitor oxidative stability under accelerated conditions (40–60°C, 75% RH). Data inform storage and formulation strategies .
Methodological Considerations
Q. How to design a SAR study for this compound class?
- Core modifications : Synthesize analogs with varying substituents at positions 8 (p-tolyl) and 3 (furan-2-ylmethyl).
- Bioisosteric replacement : Substitute the furan ring with thiophene or pyrazole to evaluate electronic effects.
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to target proteins (e.g., EGFR, PARP) .
Q. What analytical methods resolve co-eluting impurities during HPLC purification?
- Gradient elution : Adjust acetonitrile/water ratios from 30:70 to 90:10 over 20 minutes.
- Chiral columns : Separate enantiomers using amylose- or cellulose-based stationary phases.
- LC-MS coupling : Confirm purity and identity in real-time .
Data Interpretation and Contradictions
Q. How to reconcile conflicting cytotoxicity results between in vitro and in vivo models?
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to identify bioavailability issues.
- Metabolite screening : Use LC-MS/MS to detect inactive or toxic metabolites in vivo.
- 3D cell cultures : Compare spheroid vs. monolayer assays to better mimic in vivo tumor microenvironments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
